![molecular formula C10H11NO5 B081262 Ethyl 4-methoxy-2-nitrobenzoate CAS No. 13324-13-5](/img/structure/B81262.png)
Ethyl 4-methoxy-2-nitrobenzoate
Overview
Description
Ethyl 4-methoxy-2-nitrobenzoate is an organic compound . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of Ethyl 4-methoxy-2-nitrobenzoate involves several steps. The process starts with the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular formula of Ethyl 4-methoxy-2-nitrobenzoate is C10H11NO5 . Its average mass is 225.198 Da and its monoisotopic mass is 225.063721 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 4-methoxy-2-nitrobenzoate include esterification, nitration, reduction, cyclization, chlorination, and amination . Two different approaches can be used starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Physical And Chemical Properties Analysis
Ethyl 4-methoxy-2-nitrobenzoate has a density of 1.3±0.1 g/cm3, a boiling point of 348.1±22.0 °C at 760 mmHg, and a flash point of 157.8±24.3 °C . It has a molar refractivity of 55.9±0.3 cm3 and a molar volume of 179.7±3.0 cm3 .Scientific Research Applications
Synthesis of Benzimidazole Derivatives
Ethyl 4-methoxy-2-nitrobenzoate can be used in the synthesis of benzimidazole derivatives . It undergoes a “one-pot” nitro-reductive cyclization using sodium dithionite and substituted aldehyde in dimethyl sulphoxide to afford ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate .
Optoelectronic Applications
Benzimidazole derivatives, which can be synthesized from Ethyl 4-methoxy-2-nitrobenzoate, have been studied for their optoelectronic properties . They have potential applications in organic photovoltaics, sensors, organic field-effect transistors, organic lasers, and organic light-emitting diodes .
Organic Light Emitting Diodes (OLEDs)
The compound has been studied for its potential use in OLEDs . The synthesized benzimidazole derivative from Ethyl 4-methoxy-2-nitrobenzoate can be used as a blue-emitting material .
Molecular Electrostatic Potential (MEP) Studies
The MEP of the molecule can be studied to determine the reactive sites . This can provide insights into the intermolecular interactions when the reaction is carried out .
Chemical-Pharmaceutical Industry
Ethyl 4-nitrobenzoate, a related compound, is used as a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics . It’s plausible that Ethyl 4-methoxy-2-nitrobenzoate could have similar applications.
Spectroscopic Analysis
The compound can be analyzed using various spectroscopic techniques such as Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, Ultraviolet-visible (UV-Vis), photoluminescence (PL), thin-film solid emission spectra, cyclic voltammetry (CV) and thermogravimetric (TGA) analysis . These analyses can provide valuable information about the structure and properties of the compound .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-methoxy-2-nitrobenzoate is a chemical compound with the molecular formula C10H11NO5
Mode of Action
Nitrobenzoates are often used in organic synthesis, particularly in nitration reactions . Nitration is a process where a nitro group is introduced into a molecule, often leading to significant changes in its chemical behavior.
Biochemical Pathways
Nitrobenzoates are often involved in electrophilic aromatic substitution reactions . These reactions can lead to the formation of new compounds with different properties, potentially affecting various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-methoxy-2-nitrobenzoate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
properties
IUPAC Name |
ethyl 4-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(15-2)6-9(8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOZJLFMEMBMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356564 | |
Record name | ethyl 4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-2-nitrobenzoate | |
CAS RN |
13324-13-5 | |
Record name | ethyl 4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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